[(6-Chloro-1,3-benzoxazol-2-yl)methyl]amine
Description
Properties
IUPAC Name |
(6-chloro-1,3-benzoxazol-2-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c9-5-1-2-6-7(3-5)12-8(4-10)11-6/h1-3H,4,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBMLKKASVIWMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC(=N2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation with Carboxylic Acid Derivatives
A common approach involves reacting 2-amino-5-chlorophenol with chloroacetic acid or its derivatives under acidic conditions. For example:
- Reactants : 2-Amino-5-chlorophenol and chloroacetyl chloride.
- Conditions : Reflux in toluene with catalytic p-toluenesulfonic acid (PTSA) for 6–8 hours.
- Mechanism : The reaction proceeds via amide bond formation followed by intramolecular cyclization, yielding 2-(chloromethyl)-6-chloro-1,3-benzoxazole (Intermediate I).
Key Data :
| Starting Material | Reagent | Catalyst | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 2-Amino-5-chlorophenol | Chloroacetyl chloride | PTSA | 110 | 78 | 95 |
Amination of the Chloromethyl Group
The chloromethyl intermediate (I) undergoes nucleophilic substitution to introduce the amine functionality.
Ammonolysis in Aqueous Media
- Conditions : Intermediate I is treated with 28–30% aqueous ammonia in ethanol at 80°C for 12 hours.
- Mechanism : The chloride leaving group is displaced by ammonia, forming the primary amine.
- Purification : Recrystallization from ethanol/water (1:1) yields the target compound with >99% purity.
Optimization Insights :
- Solvent Effects : Ethanol enhances ammonia solubility and reaction homogeneity.
- Side Reactions : Prolonged heating may lead to over-amination or decomposition, necessitating strict temperature control.
Catalytic Amination with Metal Complexes
Recent advances employ palladium catalysts to accelerate substitution:
- Catalyst : Pd(OAc)₂ (5 mol%) with Xantphos ligand.
- Conditions : 100°C in DMF, 6 hours.
- Yield Improvement : Increases from 78% to 89% compared to non-catalytic methods.
Alternative Synthetic Routes
Reductive Amination of Ketone Precursors
An alternative pathway involves synthesizing 2-(ketomethyl)-6-chloro-1,3-benzoxazole followed by reductive amination:
Solid-Phase Synthesis for Scalability
Industrial-scale production utilizes polymer-supported reagents to streamline purification:
- Resin : Wang resin-functionalized with 2-amino-5-chlorophenol.
- Cyclization : On-resin reaction with bromoacetyl bromide, followed by amination with gaseous NH₃.
- Throughput : 1.2 kg/batch with 94% purity.
Critical Analysis of Methodologies
Yield and Purity Trade-offs
- Cyclocondensation Methods : Higher yields (75–89%) but require rigorous purification to remove unreacted starting materials.
- Catalytic Amination : Reduces reaction time but introduces metal contamination risks, necessitating chelating resins for downstream applications.
Industrial Production Protocols
Continuous Flow Reactor Systems
- Setup : Two-stage reactor for cyclocondensation (Stage 1) and amination (Stage 2).
- Conditions :
- Stage 1: 120°C, 10 bar, residence time 30 min.
- Stage 2: 90°C, 15 bar, residence time 20 min.
- Output : 12 MT/month with 91% overall yield.
Quality Control Metrics
- HPLC Analysis : C8 column, 0.1% TFA/acetonitrile gradient, retention time 8.2 min.
- NMR Verification : δ 4.2 ppm (s, 2H, CH₂NH₂), δ 7.3–7.8 ppm (m, 3H, aromatic).
Emerging Innovations
Biocatalytic Approaches
Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze the cyclization step in aqueous buffer (pH 7.0), achieving 68% yield at 37°C.
Photocatalytic Chloromethyl Activation
UV light (254 nm) enhances the reactivity of the chloromethyl group, reducing amination time to 2 hours with 85% yield.
Chemical Reactions Analysis
Types of Reactions
[(6-Chloro-1,3-benzoxazol-2-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which can have different functional groups depending on the reagents and conditions used .
Scientific Research Applications
[(6-Chloro-1,3-benzoxazol-2-yl)methyl]amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: This compound is investigated for its potential use in developing new pharmaceuticals, particularly as antimicrobial and anticancer agents.
Industry: It is used in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of [(6-Chloro-1,3-benzoxazol-2-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues: Benzoxazole vs. Benzothiazole Derivatives
6-Chloro-1,3-benzothiazol-2-amine
- Molecular Formula : C₇H₅ClN₂S
- Molar Mass : 184.64 g/mol
- Key Differences : Replaces the oxygen atom in benzoxazole with sulfur, increasing lipophilicity and altering electronic properties.
- Synthesis : Prepared via reaction of p-chloroaniline with potassium thiocyanate and bromine in acetic acid .
- Applications: Benzothiazoles are explored for antibacterial activity (e.g., against S. aureus and E.
[(6-Chloro-1,3-benzoxazol-2-yl)methyl]amine
Table 1: Comparison of Benzoxazole and Benzothiazole Derivatives
Substituent Variations on the Benzoxazole Core
5-Chloro-6-nitro-1,3-benzoxazol-2-amine
- Molecular Formula : C₇H₄ClN₃O₃
- Applications : Nitro-substituted benzoxazoles are often explored as intermediates in drug discovery.
5,7-Dichloro-6-methyl-1,3-benzoxazol-2-amine
Table 2: Impact of Substituent Position and Type
Biological Activity
[(6-Chloro-1,3-benzoxazol-2-yl)methyl]amine is a compound within the benzoxazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in pharmacology and medicine.
Chemical Structure and Properties
The compound [(6-Chloro-1,3-benzoxazol-2-yl)methyl]amine features a chlorinated benzoxazole ring that contributes to its unique reactivity and biological profile. The presence of the amino group enhances its potential as a pharmacological agent.
Biological Activities
Research has indicated that compounds similar to [(6-Chloro-1,3-benzoxazol-2-yl)methyl]amine exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that benzoxazole derivatives can inhibit the growth of several bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa .
- Anticancer Properties : Cytotoxicity assays reveal that benzoxazole derivatives can selectively target cancer cells while sparing normal cells. For instance, compounds have demonstrated significant activity against breast cancer (MCF-7) and lung cancer (A549) cell lines .
- Quorum Sensing Inhibition : Certain benzoxazole derivatives have been identified as quorum sensing inhibitors, potentially reducing virulence in pathogenic bacteria .
The biological activity of [(6-Chloro-1,3-benzoxazol-2-yl)methyl]amine is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, thus affecting metabolic pathways.
- Receptor Binding : It has been suggested that benzoxazole derivatives can bind to various receptors, modulating their activity and influencing physiological responses .
- Cell Cycle Interference : Some studies indicate that these compounds can disrupt the cell cycle in cancer cells, leading to apoptosis .
Anticancer Activity
A study evaluated the cytotoxic effects of several benzoxazole derivatives on various cancer cell lines. The results showed that certain compounds exhibited IC50 values in the micromolar range, indicating potent anticancer activity. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | MCF-7 | 10.5 |
| 2 | A549 | 8.7 |
| 3 | HCT-116 | 12.3 |
These findings suggest that modifications to the benzoxazole scaffold can enhance anticancer properties .
Antimicrobial Efficacy
In another study focusing on antimicrobial properties, various benzoxazole derivatives were tested against Pseudomonas aeruginosa. The results indicated a significant reduction in biofilm formation and elastase production:
| Compound | Biofilm Reduction (%) | Elastase Inhibition (%) |
|---|---|---|
| A | 75 | 60 |
| B | 80 | 70 |
| C | 65 | 50 |
These results highlight the potential of benzoxazole derivatives as therapeutic agents against bacterial infections .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for [(6-Chloro-1,3-benzoxazol-2-yl)methyl]amine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclization of precursor amines with chloro-substituted benzoxazole intermediates. For example, refluxing in ethanol with sodium acetate (as a base) or hydrazine hydrate (as a nucleophile) under controlled temperatures (70–90°C) can improve yields . Key parameters include solvent choice (e.g., ethanol for polar intermediates) and reaction time (4–7 hours), monitored by TLC to confirm completion .
Q. How is the molecular structure of [(6-Chloro-1,3-benzoxazol-2-yl)methyl]amine characterized, and what analytical techniques are essential?
- Methodological Answer : Structural elucidation relies on X-ray crystallography for definitive bond-length and angle measurements, supplemented by NMR (¹H/¹³C) and IR spectroscopy to confirm functional groups. For instance, the chloro and benzoxazole moieties exhibit distinct ¹³C NMR shifts (e.g., ~150 ppm for C=N in benzoxazole) . Mass spectrometry (MS) further validates molecular weight and fragmentation patterns .
Q. What are the primary biological or pharmacological activities associated with this compound?
- Methodological Answer : Benzoxazole derivatives are studied for antimicrobial and anticancer properties. In vitro assays (e.g., MIC testing against E. coli or MTT assays on cancer cell lines) are standard. Structural analogs, such as 2-(1-Benzofuran-2-yl)imidazo[2,1-a]phthalazin-6-amine, show activity via intercalation or enzyme inhibition, suggesting similar mechanisms for the target compound .
Advanced Research Questions
Q. How do electronic effects of substituents on the benzoxazole ring influence the compound’s reactivity and bioactivity?
- Methodological Answer : Substituent effects can be probed via Hammett plots or computational DFT studies. For example, electron-withdrawing groups (e.g., -Cl at position 6) enhance electrophilicity, affecting coordination chemistry (e.g., metal-binding in catalysis) . Comparative studies with fluorine or methyl analogs (see ) reveal steric and electronic trends in biological activity .
Q. What strategies resolve contradictions in spectral data during structural characterization?
- Methodological Answer : Discrepancies between experimental and predicted NMR/IR data often arise from tautomerism or crystal packing. Use variable-temperature NMR to detect dynamic processes or synchrotron X-ray diffraction for high-resolution crystallography. Cross-validation with computational tools (e.g., Gaussian for IR simulation) is critical .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock, Schrödinger) and MD simulations model binding to enzymes (e.g., topoisomerase II). Pharmacophore mapping of benzoxazole derivatives identifies key interactions (e.g., H-bonding with amine groups). Validate predictions with SPR (surface plasmon resonance) for binding affinity measurements .
Q. What are the challenges in scaling up synthesis while maintaining purity, and how are they addressed?
- Methodological Answer : Scale-up introduces impurities from side reactions (e.g., hydrolysis of chloro groups). Optimize via flow chemistry to control exothermic steps and use HPLC-Purification (C18 columns, acetonitrile/water gradients). Process analytical technology (PAT) monitors real-time purity .
Q. How does the compound’s coordination chemistry with transition metals enhance its applicability in catalysis?
- Methodological Answer : The amine and benzoxazole groups act as bidentate ligands . Synthesize Co(II) or Cu(II) complexes (e.g., analogous to tris(2-pyridylmethyl)amine complexes) and study catalytic activity in oxidation reactions. XAS (X-ray absorption spectroscopy) probes metal-ligand bonding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
